[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
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Overview
Description
Merimepodib, also known as VX-497, is a drug that acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase. This enzyme is essential for the synthesis of nucleotide bases containing guanine, which are necessary for DNA and RNA synthesis. By inhibiting this enzyme, Merimepodib exhibits antiviral and immunosuppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Merimepodib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the oxolan-3-yl core.
- Introduction of the methoxy and oxazolyl groups.
- Coupling with the phenylcarbamoylamino group.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Merimepodib follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Merimepodib undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, Merimepodib. These intermediates are characterized and purified to ensure the quality of the final product .
Scientific Research Applications
Chemistry: Used as a tool to study enzyme inhibition and nucleotide synthesis.
Biology: Investigated for its effects on cellular processes and viral replication.
Medicine: Explored as a potential treatment for viral infections, including hepatitis C and COVID-19.
Industry: Utilized in the development of antiviral therapies and immunosuppressive agents.
Mechanism of Action
Merimepodib exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition leads to a reduction in intracellular guanosine triphosphate, a molecule required for DNA and RNA synthesis. By reducing the availability of this molecule, Merimepodib effectively suppresses viral replication and modulates the immune response .
Comparison with Similar Compounds
Similar Compounds
Lopinavir: Another antiviral drug used in the treatment of HIV and investigated for COVID-19.
Dexamethasone: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Remdesivir: An adenosine analogue investigated for its antiviral activity against SARS-CoV-2.
Uniqueness of Merimepodib
Merimepodib is unique in its specific inhibition of inosine monophosphate dehydrogenase, which directly impacts nucleotide synthesis. This mechanism distinguishes it from other antiviral drugs that target different stages of viral replication or immune modulation .
Properties
IUPAC Name |
oxolan-3-yl N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870210 |
Source
|
Record name | Oxolan-3-yl {[3-({[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoyl}amino)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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